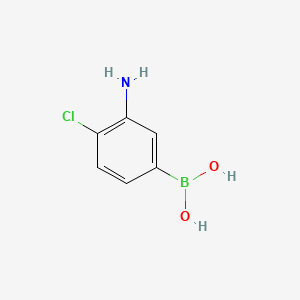

3-Amino-4-chlorophenylboronic acid

描述

属性

IUPAC Name |

(3-amino-4-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGAGFPHVVBHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402116 | |

| Record name | 3-AMINO-4-CHLOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850689-36-0 | |

| Record name | 3-AMINO-4-CHLOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation of 3-amino-4-chlorophenylboronic acid generally follows these key steps:

- Halogenation or substitution on an aromatic nitro compound (e.g., 3-nitro-4-chlorobenzene derivatives)

- Reduction of the nitro group to an amino group

- Introduction of the boronic acid moiety via coupling or direct boronation

- Purification and isolation of the final product

Stepwise Preparation Method

Starting Material Preparation and Functionalization

- The process often starts from 3-nitro-4-chlorobenzoic acid or related halogenated nitrobenzenes.

- Halogenation or bromination can be performed on nitro-substituted aromatic rings to introduce a leaving group for subsequent coupling.

- For example, bromination of o-fluoronitrobenzene has been reported in related fluorinated analogs, which can be adapted for chlorinated substrates.

Reduction to Amino Derivative

Coupling with Boron Reagents

- The amino-substituted aromatic compound is then reacted with boron-containing reagents to introduce the boronic acid group.

- A common approach involves coupling with tetrahydroxydiboron (B2(OH)4) in the presence of catalysts such as NiCl2(dppp) and triphenylphosphine under nitrogen atmosphere, typically in ethanol solvent at 60–70 °C for 6 hours.

- This catalytic coupling facilitates the formation of the arylboronic acid moiety on the aromatic ring.

Purification

- After the coupling reaction, the mixture is filtered to remove catalyst residues.

- The crude product undergoes acid-base extraction steps:

- Dissolution in hydrochloric acid followed by extraction with ethyl acetate.

- pH adjustment with sodium bicarbonate to precipitate impurities.

- Further extraction and drying under vacuum to obtain high-purity this compound.

- Purity levels of over 99% by HPLC and confirmation by NMR spectroscopy have been reported.

Representative Experimental Conditions and Yields

Detailed Research Findings

- The catalytic system of NiCl2(dppp) with triphenylphosphine and a base such as diisopropyl ethyl amine in ethanol is effective for the coupling of halogenated anilines with tetrahydroxydiboron to form the boronic acid functionality.

- The reaction requires nitrogen protection to avoid oxidation and proceeds smoothly at moderate heating (60–70 °C).

- The crude product requires careful acid-base extraction to remove impurities and catalyst residues, yielding a solid product with high purity confirmed by HPLC and NMR.

- The overall yield ranges from 36% to 45%, which is considered reasonable for this multi-step synthesis.

- The method is scalable and cost-effective due to the use of readily available starting materials and common reagents.

Additional Synthetic Routes

- Alternative methods involve the formation of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzoylamide intermediates via carbodiimide-mediated coupling and subsequent reduction steps, which can be adapted for related boronic acid derivatives.

- Preparation of pinacol esters of this compound has been reported, which can be hydrolyzed to the free boronic acid. This route provides an alternative for protecting the boronic acid functionality during synthesis.

化学反应分析

3-Amino-4-chlorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.

科学研究应用

Medicinal Chemistry

Anticancer Agents

3-Amino-4-chlorophenylboronic acid has been investigated for its potential as an anticancer agent. Boronic acids have been shown to inhibit proteasome activity, which is crucial in cancer cell proliferation. Studies indicate that derivatives of phenylboronic acids can induce apoptosis in cancer cells by disrupting protein homeostasis .

Case Study: Boronated Enzymes

Research has demonstrated that attaching boronic acid moieties to enzymes can enhance their cellular uptake. For instance, the enzyme RNase A was boronated with 5-amino-2-hydroxymethylphenylboronic acid, leading to a fivefold increase in uptake compared to non-boronated controls. This approach illustrates the potential of boronated compounds in targeted drug delivery systems .

Materials Science

Synthesis of Organic Materials

this compound serves as a building block for synthesizing various organic materials, including polymers and small molecules. Its ability to form stable complexes with other organic compounds makes it valuable in creating new materials with tailored properties.

| Material Type | Application |

|---|---|

| Polymers | Used in the synthesis of conductive polymers for electronic applications |

| Small Molecules | Precursors for synthesizing biologically active compounds |

Biochemical Tools

Molecular Recognition

Boronic acids are known for their ability to selectively bind diols and sugars, making them useful in biochemical assays and sensors. The unique binding properties of this compound allow it to act as a receptor for various biomolecules, facilitating the development of biosensors for glucose and other metabolites .

Case Study: Glucose Sensors

Recent advancements have utilized boronic acid derivatives in the design of glucose sensors. The interaction between glucose and boronic acids can be exploited to create sensitive detection systems that operate based on changes in fluorescence or electrochemical signals.

Organic Synthesis

Cross-Coupling Reactions

this compound is frequently employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of biaryl compounds. These reactions are essential for developing pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Facilitates the formation of C-C bonds between aryl halides and boronic acids |

作用机制

The mechanism of action of 3-Amino-4-chlorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The amino and chlorine groups can also interact with various molecular targets, influencing the reactivity and selectivity of the compound in different reactions.

相似化合物的比较

3-Amino-4-chlorophenylboronic acid can be compared with other similar compounds, such as:

4-Amino-3-chlorophenylboronic acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.

3-Chloro-4-fluorophenylboronic acid: Contains a fluorine atom instead of an amino group, leading to different chemical properties and uses.

4-Aminophenylboronic acid: Lacks the chlorine atom, which can influence its reactivity in certain reactions.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis.

生物活性

3-Amino-4-chlorophenylboronic acid (CAS: 850689-36-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHBClNO

- Molecular Weight : 171.39 g/mol

- Purity : Typically ≥ 97%

- Structural Features : Contains an amino group and a chlorinated phenyl ring, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits several biological activities that make it a candidate for pharmaceutical applications:

-

Anticancer Activity :

- Boronic acids have been studied for their ability to inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. This inhibition can lead to apoptosis (programmed cell death) in tumor cells, particularly in hematological malignancies .

- A study indicated that boronic acids could enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .

-

Antibacterial and Antiviral Properties :

- Research has shown that boronic acids can disrupt bacterial cell wall synthesis and inhibit viral replication, making them potential candidates for developing new antibiotics and antivirals .

- Specific studies have highlighted their effectiveness against various pathogens, including those resistant to conventional treatments .

-

Role in Protein Degradation :

- This compound is being explored as a building block for PROTAC (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins involved in disease processes . This approach could revolutionize treatment strategies for diseases such as cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A notable study investigated the combination of this compound with bortezomib in treating multiple myeloma. The results demonstrated a synergistic effect, leading to increased apoptosis rates compared to either agent alone. This finding supports the potential of boronic acids as adjunct therapies in oncology .

Co-crystallization Studies

Recent co-crystallization experiments involving this compound with various pharmaceutical compounds revealed insights into its structural properties and interactions at the molecular level. These studies are crucial for understanding how modifications of boronic acids can enhance their biological activities and therapeutic profiles .

常见问题

Q. What are the optimal synthetic routes and purification methods for 3-Amino-4-chlorophenylboronic acid to ensure high yield and purity?

The synthesis of this compound typically involves protodeboronation of alkyl boronic esters under mild acidic conditions. Key steps include:

- Reaction Optimization : Use of palladium-catalyzed coupling or direct boronation of halogenated precursors.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to remove unreacted starting materials and byproducts.

- Characterization : Confirm purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient) and structural validation using -NMR (DMSO-d, δ 6.8–7.2 ppm for aromatic protons) and IR spectroscopy (B-O stretch at ~1340 cm) .

Q. How does this compound function in Suzuki-Miyaura cross-coupling reactions, and what factors influence its reactivity?

This compound acts as a boronic acid partner in Pd-catalyzed C-C bond formation. Critical parameters include:

- Catalyst System : Pd(PPh) or Pd(OAc) with ligands like SPhos.

- Base : NaCO or KPO in aqueous/organic biphasic systems (e.g., toluene/water).

- Substituent Effects : The electron-withdrawing Cl group enhances electrophilicity, while the NH group may participate in hydrogen bonding, affecting regioselectivity.

- Functional Group Tolerance : Stable under mild conditions (room temperature to 80°C), enabling coupling with aryl halides containing sensitive groups .

Advanced Research Questions

Q. What computational approaches predict the electronic and steric properties of this compound for reaction optimization?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311G**) can model:

- Frontier Molecular Orbitals : HOMO-LUMO gaps to predict reactivity in cross-coupling.

- Charge Distribution : Boron center’s electrophilicity and NH/Cl substituent effects on charge density.

- Molecular Docking : Interactions with catalytic Pd centers or biological targets (e.g., serine proteases).

Validation via experimental UV-Vis spectra (λ~270 nm for boronic acid absorption) and X-ray crystallography ensures accuracy .

Q. How does this compound serve as a precursor for boron/nitrogen-doped carbon dots (CDs), and how are their optical properties characterized?

Synthesis : Hydrothermal treatment (180°C, 12 hr) with citric acid creates CDs doped with B and N. Key Findings :

- Fluorescence : Bright blue emission (λ~450 nm) due to surface defects and heteroatom doping.

- Applications : Selective detection of serine via fluorescence quenching (limit of detection: 0.1 µM).

Characterization : - TEM for size distribution (2–5 nm).

- XPS to confirm B-N-C bonding.

- Fluorescence lifetime microscopy (FLIM) for quantum yield calculation (~15%) .

Q. What are the structure-activity relationships (SAR) of this compound in medicinal chemistry applications?

The boronic acid moiety enhances bioactivity through:

- Reversible Covalent Binding : Interaction with serine residues in proteases (e.g., thrombin inhibitors).

- Solubility-Permeability Balance : NH group improves aqueous solubility, while Cl enhances membrane permeability.

Experimental Design : - Enzyme Assays : IC measurements using fluorogenic substrates.

- SAR Studies : Compare analogs (e.g., 3-Fluoro-4-chloro derivatives) to isolate electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。